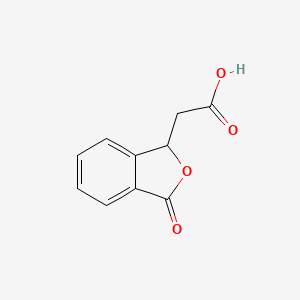

Phthalide-3-Acetic Acid

Description

Contextualization within Phthalide (B148349) Chemistry and Natural Products Research

Overview of Phthalide Class and Derivatives

Phthalides are a significant group of naturally occurring and synthetic compounds characterized by a 1(3H)-isobenzofuranone core, which consists of a benzene (B151609) ring fused to a γ-lactone ring. nih.govrsc.org These compounds are found in various plant families, such as the Umbelliferae (Apiaceae) family, which includes species like Angelica sinensis and Ligusticum chuanxiong, as well as in fungi and liverworts. nih.govrsc.orgnih.gov

The structural diversity of phthalides is vast, with variations arising from different substituents on the aromatic ring and at the 3-position of the lactone ring. nih.gov This class of compounds can be broadly categorized into monomeric and dimeric phthalides. nih.gov Many naturally occurring phthalides exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.net Their therapeutic potential has been explored in various contexts, including for conditions affecting the central nervous and cardiovascular systems. nih.govontosight.ai

Significance of Phthalide-3-Acetic Acid as a Unique Chemical Entity

This compound, also known as 1(3H)-Isobenzofuranone-3-acetic acid, holds a unique position within the phthalide family. scbt.com Its structure features an acetic acid moiety at the 3-position of the phthalide core, distinguishing it from many other naturally occurring and synthetic phthalides. This side chain introduces a carboxylic acid functional group, which can influence its chemical reactivity and potential biological interactions. Research has utilized this compound as a reactant in the synthesis of novel phthalide derivatives, such as phthalide-1,2,4-oxadiazole hybrids, with the aim of exploring their potential activities. researchgate.net Furthermore, it has been identified as a metabolite in studies investigating the biotransformation of other phthalide compounds, such as 3-n-butylphthalide (NBP). researchgate.net

Historical Perspective of this compound Research

Early Discoveries and Initial Characterization Efforts

The first reports on the chemistry of phthalides date back to the late 19th century, when they were identified as constituents of celery's essential oil. nih.gov The fundamental 1(3H)-isobenzofuranone structure was first synthesized in 1922. rsc.org While specific early discovery details for this compound are not extensively documented in the provided results, its existence as a distinct chemical entity is established through its availability from chemical suppliers and its CAS number 4743-58-2. scbt.comfishersci.com Early research on phthalides primarily focused on their isolation from natural sources and the characterization of their basic chemical properties. nih.gov

Evolution of Research Foci on this compound

The research focus on phthalides has evolved significantly over time, moving from basic isolation and characterization to the synthesis of novel derivatives and the investigation of their pharmacological potential. nih.govrsc.org this compound has played a role in this evolution, primarily as a building block in synthetic chemistry. researchgate.net For instance, it has been used to create new hybrid molecules with potential anti-inflammatory properties. researchgate.net More recent studies have identified this compound as a product of the metabolism of other phthalides, such as 3-n-butylphthalide, in rat liver homogenates, suggesting its relevance in understanding the pharmacokinetic profiles of related compounds. researchgate.net

Current Landscape and Emerging Trends in this compound Studies

Current research involving this compound is largely situated within the broader trends of phthalide chemistry, which include the development of new synthetic methodologies and the exploration of their biological activities. nih.govrsc.org The synthesis of novel compounds using this compound as a starting material continues to be an area of interest. researchgate.net

A significant emerging trend is the investigation of the metabolic pathways of pharmacologically important phthalides, where this compound has been identified as a metabolite. researchgate.net This highlights a growing interest in understanding the complete lifecycle of phthalide-based compounds within biological systems. Furthermore, the broader field of emerging contaminants research, which includes some phthalate (B1215562) esters, points to an increasing focus on the environmental and health impacts of related compounds, although specific research on the environmental fate of this compound is not prominent in the search results. researchgate.netresearchgate.netacs.org

Interactive Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Alternate Name | 1(3H)-Isobenzofuranone-3-acetic acid |

| CAS Number | 4743-58-2 |

| Molecular Formula | C10H8O4 |

| Molecular Weight | 192.17 g/mol |

Data sourced from Santa Cruz Biotechnology and Thermo Fisher Scientific. scbt.comfishersci.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWKEFBYCZSVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343440 | |

| Record name | Phthalide-3-Acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-58-2 | |

| Record name | 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalide-3-Acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIHYDRO-3-OXO-1-ISOBENZOFURANACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVW805XX2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biogenesis of Phthalide 3 Acetic Acid

Natural Sources and Isolation Methodologies

Phthalide-3-acetic acid arises from the metabolic activities of microorganisms and is also connected to the metabolism of compounds found in certain plants. biosynth.com

This compound is recognized as a microbial metabolite that results from the biotransformation of phthalides. biosynth.com The study of microbial biotransformation is a significant area of research, as it can mimic metabolic pathways found in mammals and allow for the production of metabolites for further investigation. mdpi.com Microbial systems are advantageous for biotransformation studies due to their high surface-to-volume ratio, rapid growth rate, and efficient metabolism. inflibnet.ac.in

Microorganisms can transform xenobiotics—compounds foreign to an organism's normal metabolism—through various enzymatic reactions. medcraveonline.com These transformations include oxidation, reduction, hydrolysis, and conjugation. biosynth.commedcraveonline.com In the case of phthalides, microbial metabolism can lead to the formation of this compound. biosynth.com This process may involve several pathways, such as hydrolysis by esterases, oxidation by cytochrome P450 enzymes, or reduction. biosynth.com For instance, the biotransformation of phthalate (B1215562) esters by fungi often involves initial de-esterification to form phthalic acid as a central intermediate. frontiersin.org Fungi are known to perform a variety of biotransformations, including hydroxylations, oxidations, and reductions, often with high selectivity. mdpi.com

While this compound itself is primarily described as a microbial metabolite, it is linked to the metabolism of phthalides, which are naturally occurring compounds in various plants, particularly within the Apiaceae family. biosynth.comnih.govacs.org

Phthalides are secondary metabolites found in several genera of the plant family Apiaceae. nih.govnih.gov This family includes well-known plants such as celery (Apium graveolens), lovage (Levisticum officinale), and various species of Angelica and Ligusticum. acs.orgnih.govrsc.orgmdpi.com In fact, over 70 different phthalides and their derivatives have been isolated from about 40 species within the Apiaceae family. acs.org These compounds are responsible for the characteristic aroma of plants like celery. acs.orgicm.edu.pl

Table 1: Examples of Phthalide-Containing Plant Species

| Family | Genus | Species | Common Name |

| Apiaceae | Apium | graveolens | Celery |

| Apiaceae | Levisticum | officinale | Lovage |

| Apiaceae | Angelica | sinensis | Dong Quai |

| Apiaceae | Ligusticum | chuanxiong | Szechuan Lovage |

| Apiaceae | Coriandrum | sativum | Coriander |

| Apiaceae | Anethum | graveolens | Dill |

This table provides examples of plant species known to contain phthalides.

The extraction and isolation of phthalides from plant materials involve several established laboratory techniques. The choice of solvent is critical and depends on the polarity of the target phthalides; non-polar solvents like hexane (B92381) are used for non-polar phthalides, while polar solvents such as ethanol (B145695) or ethyl acetate (B1210297) are used for more polar ones. rsc.org

Common extraction and isolation methods include:

Hydrodistillation: A traditional method for extracting essential oils, which can be optimized to enrich phthalide (B148349) content. icm.edu.plpan.olsztyn.pl

Simultaneous Distillation-Extraction (SDE): This technique can increase the yield of essential oils and is effective for recovering more polar, high-boiling constituents like phthalides. icm.edu.plpan.olsztyn.pl

Solvent Extraction: Using solvents like hexane or supercritical CO₂ to extract phthalides from plant material. rsc.orggoogle.com

Chromatography: Column chromatography, Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) are widely used to isolate and purify individual phthalides from the crude extract. rsc.org

Table 2: Common Phthalide Extraction and Isolation Techniques

| Technique | Description |

| Hydrodistillation | Plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and separated. |

| Simultaneous Distillation-Extraction (SDE) | The distillate from hydrodistillation is continuously extracted with an organic solvent to improve recovery of certain compounds. icm.edu.pl |

| Supercritical CO₂ Extraction | Uses carbon dioxide above its critical temperature and pressure as a solvent, offering a clean extraction method. google.com |

| Column Chromatography | A mixture is separated by passing it through a column containing an adsorbent like silica (B1680970) gel or alumina. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatography technique used for separating, identifying, and quantifying components in a mixture. rsc.org |

This table summarizes common methods used for the extraction and isolation of phthalides from plant sources.

Identification in Plant Metabolism

Biosynthetic Pathways and Precursors

The biosynthesis of the core phthalide structure is understood to proceed through the polyketide pathway. chemicalbook.comnih.gov Isotopic labeling studies have shown that the phthalide skeleton is formed from the linkage of acetate units, which create a polyketide intermediate. chemicalbook.comresearchgate.net

In plants, the biosynthesis of many secondary metabolites, including the precursors to phthalides, is linked to primary metabolic pathways like the shikimate pathway and phenylpropanoid biosynthesis. nih.govresearchgate.net For example, in Angelica sinensis, enzymes of the shikimate pathway are involved in producing aromatic compounds that can serve as precursors. nih.gov The formation of indole-3-acetic acid (IAA), a major plant hormone, also originates from tryptophan, which is synthesized via the shikimate pathway. frontiersin.org While the direct biosynthetic precursor to this compound in microbial metabolism is the corresponding phthalide, the ultimate origin of the phthalide ring system in nature is the condensation of acetate units. biosynth.comchemicalbook.com

Enzymatic Transformations Leading to this compound Formation

This compound is not a primary compound but rather a metabolite formed through a series of enzymatic reactions from precursor molecules. Research into the metabolism of 3-n-butylphthalide (NBP), a compound found in certain plants, has elucidated a clear pathway that culminates in the formation of this compound. nih.govresearchgate.net This biotransformation involves sequential oxidation steps catalyzed by several major enzyme families. nih.govresearchgate.net

Role of Cytochrome P450 Enzymes

The initial step in the metabolic cascade leading to this compound involves the Cytochrome P450 (CYP) enzyme superfamily. nih.govresearchgate.net These enzymes, which function as monooxygenases, are responsible for oxidizing a wide range of substances, including steroids, fatty acids, and xenobiotics. wikipedia.org In the biogenesis of this compound from NBP, CYPs catalyze the hydroxylation of the alkyl side chain. nih.govresearchgate.net Specifically, studies have shown that multiple CYP isoforms, with notable contributions from CYP3A4, 2E1, and 1A2, are involved in creating hydroxylated metabolites of NBP, such as 10-hydroxy-NBP (M3-2) and 11-hydroxy-NBP. nih.govresearchgate.net This hydroxylation is a critical activating step, preparing the molecule for subsequent enzymatic attacks.

Role of Alcohol Dehydrogenase

Following the initial hydroxylation by CYPs, the resulting alcohol functional groups are targeted by alcohol dehydrogenases (ADH). nih.govresearchgate.net ADHs are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org In the pathway originating from NBP, ADH catalyzes the oxidation of the newly formed hydroxyl group on the side chain (e.g., at the 10- or 11-position) into an aldehyde. nih.govresearchgate.netresearchgate.net This reaction is a crucial intermediate step, converting the hydroxylated metabolite into a substrate for the next enzyme in the cascade. wikipedia.orgresearchgate.net

Role of Aldehyde Dehydrogenase

The aldehyde generated by ADH activity is then swiftly oxidized further by aldehyde dehydrogenase (ALDH) enzymes. nih.govresearchgate.net The ALDH superfamily comprises enzymes that metabolize a wide array of aldehydes into their corresponding carboxylic acids. researchgate.net In the context of NBP metabolism, ALDH converts the aldehyde intermediate into NBP-11-oic acid (a carboxylic acid metabolite known as M5-2). nih.govresearchgate.net This conversion of an aldehyde to a carboxylic acid is a vital step that precedes the final transformation into this compound. nih.govresearchgate.netscience.gov

Beta-oxidation Processes

The final enzymatic step in the formation of this compound from the NBP metabolic pathway is beta-oxidation. nih.govresearchgate.net Beta-oxidation is a metabolic process that involves the breakdown of fatty acids—or in this case, a carboxylic acid side chain—to generate acetyl-CoA. adpcollege.ac.innih.gov Experiments using rat liver homogenate have demonstrated that NBP-11-oic acid (M5-2) can undergo β-oxidation. nih.govresearchgate.net This process cleaves the side chain, ultimately yielding this compound. nih.govresearchgate.net The cycle involves a sequence of dehydrogenation, hydration, oxidation, and thiolytic cleavage reactions to shorten the acyl-CoA chain. nih.govmdpi.com

Table 1: Summary of Enzymatic Steps in this compound Formation from 3-n-Butylphthalide

| Step | Enzyme Class | Precursor/Substrate | Product | Function |

|---|---|---|---|---|

| 1 | Cytochrome P450 (e.g., CYP3A4, 2E1, 1A2) | 3-n-Butylphthalide (NBP) | Hydroxylated NBP (e.g., 10-hydroxy-NBP, 11-hydroxy-NBP) | Side-chain hydroxylation. nih.govresearchgate.net |

| 2 | Alcohol Dehydrogenase (ADH) | Hydroxylated NBP | Aldehyde intermediate | Oxidation of the alcohol to an aldehyde. nih.govresearchgate.netwikipedia.org |

| 3 | Aldehyde Dehydrogenase (ALDH) | Aldehyde intermediate | NBP-11-oic acid (M5-2) | Oxidation of the aldehyde to a carboxylic acid. nih.govresearchgate.netresearchgate.net |

| 4 | β-oxidation enzymes (e.g., Thiolase) | NBP-11-oic acid | This compound | Cleavage of the carboxylic acid side chain. nih.govresearchgate.netnih.gov |

Metabolomic Profiling and Identification in Biological Systems

The identification of this compound and its precursors in complex biological matrices such as plasma and urine relies on advanced metabolomic technologies. researchgate.net Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. mdpi.com Techniques combining chromatography for separation and mass spectrometry for detection are particularly powerful for this purpose. mdpi.commdpi.com

Methodologies such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are highly effective for analyzing metabolic profiles and identifying compounds in biological extracts. researchgate.netmdpi.com In studies of NBP metabolism, researchers have used these techniques to analyze human plasma and urine samples following oral administration of the compound. nih.govresearchgate.netresearchgate.net These analyses revealed the presence of numerous metabolites, including major circulating ones like 10-hydroxy-NBP and NBP-11-oic acid, the direct precursor to this compound via beta-oxidation. nih.govresearchgate.net High-resolution mass spectrometry provides accurate mass data that, combined with fragmentation patterns (MS/MS), allows for the structural characterization and identification of known and potentially new phthalide compounds in complex mixtures. researchgate.net

Table 2: Analytical Techniques for Metabolomic Identification

| Technique | Description | Application Example |

|---|---|---|

| UPLC-Q-TOF-MS | Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry. Provides high-resolution separation and accurate mass detection. | Identification of NBP metabolites in human plasma and urine. researchgate.netmdpi.com |

| GC-MS | Gas Chromatography-Mass Spectrometry. Separates and analyzes compounds that can be vaporized without decomposition. | Used for metabolomic profiling of various organic and amino acids in biological extracts. mdpi.comresearchgate.net |

| LC-MS/MS | Liquid Chromatography with tandem Mass Spectrometry. Allows for fragmentation of selected ions for more definitive structural identification. | Structural characterization and discovery of new phthalide compounds in medicinal plants. researchgate.net |

Synthetic Methodologies and Chemical Transformations of Phthalide 3 Acetic Acid

Strategies for the De Novo Synthesis of Phthalide-3-Acetic Acid and its Core Phthalide (B148349) Structure

Metal-Catalyzed Annulative Coupling Reactions.mdpi.com

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of phthalides. These reactions often proceed through the activation of C-H bonds, allowing for the direct coupling of simple starting materials. mdpi.com Various metals, including ruthenium, rhodium, palladium, and iridium/copper systems, have been successfully employed to catalyze the annulative coupling of benzoic acids or their derivatives with various coupling partners to form the phthalide ring. mdpi.comresearchgate.netresearchgate.net

Ruthenium catalysts have proven effective in the synthesis of 3-substituted phthalides. sciengine.com One approach involves the annulative coupling of benzoic acids with electrophilic alkenes. For instance, the use of [RuCl2(p-cymene)]2 as a catalyst with Cu(OAc)2·H2O as an oxidant in water facilitates the coupling of benzoic acids with acrylonitriles and acrylic esters. mdpi.com This method is noted for its chemoselectivity. mdpi.com Another ruthenium-catalyzed approach utilizes O2 as a green oxidant for the coupling of benzoic acids and alkenes. mdpi.comnih.gov This "ruthenium oxidase" system produces water as the only byproduct. mdpi.com Furthermore, ruthenium(II) catalysts can mediate the intermolecular cascade cyclization of aromatic acids with aromatic aldehydes, involving the direct insertion of a C-H bond into the polar C=O bond, followed by intramolecular nucleophilic substitution to yield 3-substituted phthalides. sciengine.com This one-pot procedure is characterized by short reaction times and the use of readily available starting materials. sciengine.com

More recently, a ruthenium-catalyzed electrooxidative coupling of benzoic acids with acrylates has been developed, offering a green and user-friendly method for phthalide synthesis under oxidant- and additive-free conditions. rsc.org This electrochemical approach activates weak O-H and C-H bonds, significantly reducing reaction times. rsc.org

Table 1: Examples of Ruthenium-Catalyzed Synthesis of Phthalides

| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Benzoic acid | Acrylonitrile | [RuCl2(p-cymene)]2, Cu(OAc)2·H2O | 3-Substituted phthalide | N/A | mdpi.com |

| Benzoic acid | Alkene | Ru catalyst, O2 | 3-Substituted phthalide | N/A | mdpi.comnih.gov |

| Aromatic acid | Aromatic aldehyde | Ru(II) catalyst | 3-Substituted phthalide | Good to Excellent | sciengine.com |

Rhodium catalysts are widely used for the synthesis of phthalides through various annulative coupling strategies. mdpi.com One prominent method involves the coupling of benzoic acids with aromatic aldehydes, catalyzed by a Rh(III) complex generated in situ from [Cp*RhCl2]2 and a silver salt like AgOTf, with Ag2CO3 also being essential for the reaction. mdpi.com This cascade process includes a Grignard-type addition via C-H activation followed by lactonization. mdpi.com The choice of silver additives and solvents can significantly impact the reaction's efficiency. nih.gov

Another versatile rhodium-catalyzed method is the coupling of benzoic acids with electron-poor alkenes. mdpi.com This domino reaction proceeds via an ortho-alkenylation followed by an intramolecular Michael-type addition. mdpi.com Different oxidants like Cu(OAc)2·H2O or even molecular oxygen can be used. mdpi.comrsc.org The use of [(COD)RhCl]2 as a catalyst with Cu(OAc)2·H2O and dicyclopentadiene (B1670491) has been shown to produce phthalides from benzoic acids and alkenes. rsc.orgresearchgate.net

Furthermore, rhodium(III) catalysts can facilitate the synthesis of phthalides from benzimidates and aldehydes. nih.govrsc.org In this cascade reaction, the imidate group acts as a directing group to enable C-H bond activation and subsequently captures the alcohol intermediate to form the phthalide ring. nih.govrsc.org This method is applicable to both aromatic and aliphatic aldehydes. nih.gov Intramolecular hydroacylation of 2-ketobenzaldehydes catalyzed by rhodium complexes, such as Rh[(Duanphos)]X, offers an atom-economical route to phthalides. acs.org The counterion plays a crucial role in controlling both reactivity and enantioselectivity in this process. acs.org

Table 2: Overview of Rhodium-Catalyzed Phthalide Synthesis

| Starting Materials | Catalyst System | Key Features | Product Type | Ref |

|---|---|---|---|---|

| Benzoic acids and aromatic aldehydes | [CpRhCl2]2, AgOTf, Ag2CO3 | Cascade Grignard-type addition and lactonization | 3-Aryl phthalides | mdpi.com |

| Benzoic acids and electrophilic alkenes | [(COD)RhCl]2, Cu(OAc)2·H2O | Tandem dehydrogenative coupling-Michael addition | 3-Alkyl/3-Ylidene phthalides | mdpi.comrsc.orgresearchgate.net |

| Benzimidates and aldehydes | [CpRhCl2]2, AgSbF6 | Imidate as directing and capturing group | 3-Aryl/Alkyl phthalides | nih.govrsc.org |

Palladium catalysis offers several effective routes to the phthalide core structure. One notable method is the intramolecular benzannulation of bis-enyne and enyne-diyne systems, which provides a pathway to variously substituted phthalides. acs.org This strategy has been successfully applied to the synthesis of the natural product 3-n-butylphthalide. acs.org

Another approach involves the carbonylative cyclization of o-bromobenzaldehyde with 1,3-dicarbonyl compounds in the presence of a palladium catalyst and carbon monoxide. tandfonline.com This reaction proceeds under relatively mild conditions to afford 3-alkylphthalides. tandfonline.com Similarly, the reaction of o-iodobenzoic acid with various acetylenic compounds, catalyzed by palladium, yields phthalides as the major products. rsc.org

A highly efficient method for synthesizing phthalides utilizes a palladium(0)-catalyzed cyclization with the incorporation of tert-butyl isocyanide, followed by acid hydrolysis. organic-chemistry.org This two-step process is tolerant of a wide range of substrates. organic-chemistry.org More recently, palladium-catalyzed asymmetric allylic alkylation of isobenzofuranone derivatives has been developed to create phthalide derivatives with adjacent quaternary and tertiary stereocenters, showcasing high chemo-, enantio-, and diastereoselectivity. dicp.ac.cn

Table 3: Summary of Palladium-Catalyzed Phthalide Syntheses

| Starting Materials | Catalyst System | Key Transformation | Product Type | Ref |

|---|---|---|---|---|

| Bis-enynes / Enyne-diynes | Palladium catalyst | Intramolecular benzannulation | Substituted phthalides | acs.org |

| o-Bromobenzaldehyde, 1,3-dicarbonyls | PdCl2(PPh3)2, CO | Carbonylative cyclization | 3-Alkylphthalides | tandfonline.com |

| o-Iodobenzoic acid, acetylenes | Palladium catalyst | Heteroannulation | Phthalides | rsc.org |

| Various substrates, tert-butyl isocyanide | Pd(0) catalyst | Cyclization and hydrolysis | Phthalides | organic-chemistry.org |

A bimetallic iridium/copper catalytic system has been developed for the oxidative C-H/O-H annulation of benzoic acids with saturated ketones to produce 3-substituted phthalides. researchgate.netdp.tech This cascade reaction involves a copper-catalyzed dehydrogenation of the ketone to an α,β-unsaturated ketone in situ. researchgate.netresearchgate.net Subsequently, an iridium catalyst facilitates the direct C-H functionalization of the benzoic acid, followed by β-H elimination and intramolecular Michael addition. researchgate.net This method demonstrates a broad substrate scope and good functional group tolerance, providing an alternative strategy for constructing diverse 3-substituted phthalides from readily available starting materials. researchgate.net The reaction is catalyzed by a combination of an iridium complex and a copper salt. researchgate.netresearchgate.net

Cascade Reactions and Dehydrogenative Cyclizations.researchgate.net

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.govbeilstein-journals.org These reactions are instrumental in the synthesis of the phthalide core, often involving cyclization steps. beilstein-journals.org

One such strategy is the catalytic one-pot cascade reaction of 2-formylbenzoic acid with β-keto acids. nih.govbeilstein-journals.org This process, which can be carried out in a sustainable solvent like glycerol, proceeds via an aldol (B89426) condensation followed by cyclization to afford a variety of 3-substituted phthalides in good to excellent yields. nih.govbeilstein-journals.org

Dehydrogenative cyclization is another key strategy. For example, the rhodium-catalyzed reaction of two molecules of an aromatic aldehyde can lead to a 3-substituted phthalide. mdpi.com This process involves a Grignard-type reaction through C-H bond activation, followed by a dehydrogenative cyclization. mdpi.com Similarly, ruthenium complexes can catalyze the dehydrogenative cyclization of diols, such as 1,2-benzenedimethanol, to form phthalides. pkusz.edu.cn This reaction can proceed without a hydrogen acceptor. pkusz.edu.cn Dehydrogenative annulation reactions, in general, provide a straightforward route to cyclic structures and have been applied to the synthesis of various heterocycles. nih.gov

Asymmetric Synthesis Approaches

The creation of chiral 3-substituted phthalides, including derivatives of this compound, is of significant interest due to the stereospecific bioactivity observed in many natural products and pharmaceuticals. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or reagents. york.ac.uk

One prominent method for the asymmetric synthesis of 3-substituted phthalides is the organocatalytic asymmetric aldol-lactonization reaction. nih.gov This approach involves the reaction of 2-formylbenzoic esters with ketones or aldehydes in the presence of a chiral organocatalyst, such as L-prolinamide alcohol, to construct the enantioenriched phthalide scaffold. nih.gov The efficiency of this reaction can be significantly enhanced by the addition of an acid additive like benzoic acid, allowing for low catalyst loading. nih.gov After the initial aldol addition, a subsequent lactonization step, often facilitated by a base like potassium carbonate (K2CO3), yields the final phthalide product with high enantioselectivity. nih.gov

Another powerful technique is asymmetric phase-transfer catalysis for the γ-alkylation of phthalide-3-carboxylic esters. acs.orgacs.org This method allows for the introduction of a substituent at the C-3 position, creating a chiral quaternary carbon with good to excellent yields and enantioselectivities (74–88% ee), which can often be further enhanced by recrystallization. acs.orgacs.org Chiral biphenyl (B1667301) azepinium salts have been explored as catalysts in these reactions. acs.org

Furthermore, the dynamic kinetic resolution of isobenzofuranone derivatives via palladium-catalyzed asymmetric allylic alkylation has been developed to synthesize phthalide derivatives bearing vicinal quaternary and tertiary stereocenters with high chemo-, enantio-, and diastereoselectivity.

The table below summarizes key findings in the asymmetric synthesis of phthalide derivatives.

Table 1: Asymmetric Synthesis Approaches for Phthalide Derivatives

| Method | Key Features | Catalyst/Reagent | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Organocatalytic Aldol-Lactonization | Sequential reaction of 2-formylbenzoic esters with ketones/aldehydes. | L-prolinamide alcohol | High | nih.gov |

| Asymmetric Phase-Transfer Catalysis | γ-alkylation of phthalide 3-carboxylic esters. | Chiral biphenyl azepinium salts | 74-88% | acs.orgacs.org |

Microwave-Assisted Synthesis in Phthalide Derivatization

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. cem.com This technology has been successfully applied to the derivatization of phthalides and related heterocyclic systems.

Microwave irradiation can be effectively used for various transformations, including hydrolysis, condensation, and coupling reactions. For instance, the hydrolysis of isobenzofuranone derivatives can be expedited using silica-supported sulfuric acid under solvent-free microwave conditions. researchgate.net This method provides a green and efficient alternative to traditional acid-catalyzed hydrolysis. researchgate.net

The synthesis of α,β-unsaturated compounds from aromatic aldehydes and active methylene (B1212753) compounds, a reaction type relevant to the modification of the phthalide scaffold, has been shown to be significantly accelerated by microwave irradiation under solvent-free conditions, reducing reaction times from hours to minutes. lkouniv.ac.in Similarly, the synthesis of various heterocyclic compounds, including those with structures analogous to phthalide derivatives, has been efficiently achieved through microwave-assisted multi-component reactions and condensation reactions. cem.comresearchgate.net

While specific examples for the microwave-assisted synthesis of this compound itself are not extensively documented, the general applicability of this technology to isobenzofuranone derivatization suggests its high potential for the rapid and efficient synthesis of its analogs and derivatives. cem.comresearchgate.netanton-paar.com For example, the synthesis of 3-hydroxy-2-oxindoles from isatins and malonic or cyanoacetic acid has been achieved in high yields (up to 98%) within 5-10 minutes using microwave activation. tandfonline.com

The following table highlights the advantages of microwave-assisted synthesis in the context of heterocyclic compound derivatization.

Table 2: Microwave-Assisted Derivatization

| Reaction Type | Key Advantages | Typical Reaction Time | Reference |

|---|---|---|---|

| Hydrolysis of Isobenzofuranones | Rapid, solvent-free, high yield | Minutes | researchgate.net |

| Condensation Reactions | Reduced reaction time, high efficiency | 0.5-1 min | lkouniv.ac.inresearchgate.net |

Derivatization and Structural Modifications of this compound

The core structure of this compound offers multiple sites for chemical modification, including the aromatic ring, the lactone ring, and the carboxylic acid side chain. These modifications are crucial for developing new compounds with tailored biological activities.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various chemical transformations. The carboxylic acid moiety is a versatile functional group that can be readily converted into esters, amides, and other functionalities. For instance, this compound can be reacted with various alcohols or amines in the presence of a coupling agent to form the corresponding esters or amides.

A study on the synthesis of novel phthalide derivatives with anti-inflammatory activity involved reacting this compound with various substituted aromatic amines to generate a library of amide derivatives. researchgate.net This highlights the utility of the carboxylic acid group as a handle for derivatization.

Furthermore, the aromatic ring of the phthalide scaffold can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. For example, fluorine-substituted phthalides have been synthesized from fluorinated γ-keto acids and have shown promising antimicrobial activity. mdpi.com

Introduction of Chiral Centers and Enantioselective Synthesis

As discussed in section 3.1.3, the introduction of a chiral center at the C-3 position of the phthalide ring is a key strategy in the synthesis of biologically active compounds. Enantioselective synthesis ensures the production of a single, desired stereoisomer.

Organocatalytic asymmetric reactions, such as the aldol-lactonization of 2-formylbenzoic esters, provide a powerful route to chiral 3-substituted phthalides. nih.gov Similarly, asymmetric phase-transfer catalysis has been successfully employed for the enantioselective alkylation of phthalide-3-carboxylic esters, yielding products with high enantiomeric excess. acs.orgacs.org

The development of these stereoselective methods is crucial, as the biological activity of chiral phthalides can be highly dependent on their stereochemistry.

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another to facilitate further reactions or to access target molecules. lkouniv.ac.in In the context of this compound, the carboxylic acid moiety can be transformed into a variety of other functional groups.

Standard organic transformations can be applied for these interconversions. For example:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

Amidation: Reaction with an amine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields the corresponding amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting alcohol can then be further functionalized.

Halogenation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, which are highly reactive intermediates for further derivatization.

A specific example involves the synthesis of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate, where a hydroxylated phthalide derivative was acetylated using acetic anhydride (B1165640) and a catalytic amount of DMAP (4-dimethylaminopyridine). unl.pt

Analog Design and Synthesis for Biological Evaluation

The design and synthesis of analogs of this compound are driven by the search for new therapeutic agents with improved efficacy and selectivity. By systematically modifying the structure of the lead compound, researchers can explore structure-activity relationships (SAR) and identify key pharmacophoric features.

One study detailed the synthesis of novel phthalide derivatives bearing arylhydrazine and acylthiourea skeletons as potential botanical fungicides. The synthesis started from a phthalic anhydride precursor which was converted to 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (A-2). This intermediate was then further derivatized to produce a library of compounds for biological screening. nih.gov

In another example, a series of 3-arylphthalides were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The synthesis involved the condensation of 3-hydroxyphthalide with various arene rings. Although not starting directly from this compound, this work demonstrates the principle of modifying the 3-substituent of the phthalide core for biological evaluation.

The table below presents examples of this compound analogs and their intended biological applications.

Table 3: this compound Analogs for Biological Evaluation

| Analog Type | Synthetic Strategy | Target Biological Activity | Reference |

|---|---|---|---|

| Arylhydrazine and Acylthiourea Derivatives | Derivatization of 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid | Fungicidal | nih.gov |

| 3-Arylphthalides | Condensation of 3-hydroxyphthalide with arenes | Antioxidant, Anti-inflammatory |

Mechanistic Investigations and Molecular Interactions

Elucidation of Biological Mechanisms of Action

Comprehensive research into the specific biological mechanisms of action for Phthalide-3-Acetic Acid is an area of ongoing scientific inquiry. Detailed studies elucidating its precise pathways of interaction within biological systems are limited in publicly available scientific literature.

Receptor Binding Studies and Target Identification

The identification of specific molecular targets and the characterization of receptor binding profiles are crucial for understanding the pharmacological potential of any chemical compound. The following sections review the available research on the interaction between this compound and several key biological molecules.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a well-studied nuclear receptor involved in fatty acid storage and glucose metabolism. While research has been conducted on various phthalate (B1215562) and phthalimide derivatives for their potential to interact with PPAR-γ, specific studies detailing the binding affinity or activation potential of this compound with PPAR-γ are not available in the current body of scientific literature. Therefore, no specific data on its interaction can be presented.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Although various heterocyclic compounds, including some phthalimide derivatives, have been investigated as potential alpha-glucosidase inhibitors, there is no specific research data available that demonstrates or quantifies the inhibitory activity of this compound against this enzyme.

DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial agents. The interaction of various compounds with its B subunit (GyrB) can disrupt DNA replication. However, a review of scientific databases indicates a lack of studies focused on the specific interaction or binding mode of this compound with DNA Gyrase B.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, and is a significant target in cancer therapy. While related structures such as phthalazine and pyrimidine-phthalimide hybrids have been explored for VEGFR-2 inhibition, there are no published research findings that specifically assess the inhibitory effects of this compound on the VEGFR-2 enzyme.

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. The ability of a compound to inhibit or reverse this aggregation is a key area of research. Currently, there is no available scientific literature or data from receptor binding studies that investigates the potential for this compound to inhibit the aggregation or promote the disaggregation of Aβ peptides.

As per the available scientific research, no specific data exists for the mechanistic interactions outlined. Consequently, no data tables can be generated.

Enzyme Kinetic Studies

There is a lack of specific enzyme kinetic studies for this compound in the available literature. However, research on related phthalate compounds demonstrates clear interactions with key enzymes. For example, various phthalates with specific carbon side chains (4-7 carbons) have been shown to act as competitive inhibitors of human 3β-hydroxysteroid dehydrogenase 1 (HSD3B1), an enzyme crucial for progesterone synthesis. Similarly, phthalates with 6-carbon side chains can inhibit aromatase (CYP19A1) nih.gov. These findings suggest that the structural features of phthalide (B148349) and phthalate derivatives are crucial for enzyme inhibition, though direct kinetic data, such as binding affinities (Kᵢ) or inhibition constants (Kₘ), for this compound are not documented.

Cellular Pathway Modulation

Specific studies detailing the modulation of cellular pathways by this compound are not currently available. Research on the broader class of phthalic acid esters (PAEs), however, has shown that these compounds can induce apoptosis in rat insulinoma cells by activating the ROS-mediated PI3K/Akt/Bcl-2 signaling pathway iu.edu. Other phthalates have been observed to stimulate the proliferation of normal human breast cells by driving the P13K/AKT/mTOR signaling pathway nih.gov. While these findings point to the potential of phthalide-like structures to influence critical cellular signaling cascades, it remains to be experimentally determined if this compound engages these or other pathways.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

A detailed Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) analysis for this compound is not well-documented. For the broader class of phthalide derivatives, SAR studies have been conducted in various therapeutic contexts. These studies generally indicate that the biological activity of phthalides is highly dependent on the nature and position of substituents on both the phthalide core and its side chains researchgate.netisca.menih.govasianpubs.org.

For phthalide derivatives in general, the presence of specific substituents plays a critical role in their biological effects. For instance, studies on marine fungal phthalide derivatives acting as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists revealed that the presence of a hydroxyl (-OH) group on the benzene (B151609) ring enhances bioactivity. Conversely, a double bond in the side chain at the C-3 position was found to decrease binding and activation properties compared to compounds with a single chain researchgate.net. In another study on synthetic phthalides, an increase in fused benzene rings and the presence of heteroatoms like nitrogen or bromine were associated with increased analgesic and antioxidant activities isca.me. These principles suggest that modifications to the core structure of this compound could significantly alter its biological potency, although specific examples are lacking.

The stereochemistry of chiral natural compounds is often a critical determinant of their biological activity nih.gov. The three-dimensional arrangement of atoms can significantly affect a molecule's interaction with biological targets and its uptake by cellular transporters nih.gov. This compound possesses a chiral center at the C-3 position of the phthalide ring. While no studies have specifically investigated the differential activities of its enantiomers, research on other chiral compounds confirms that stereoisomers can have vastly different pharmacological and pharmacokinetic profiles nih.govnih.gov. It is therefore highly probable that the stereochemistry of this compound would have a significant impact on its biological activity.

No specific molecular docking or computational chemistry studies have been published for this compound. However, such studies are common for structurally related compounds. For example, molecular docking of chiral phthalimide derivatives has been used to explore their binding interactions with bacterial proteins researchgate.net. Similarly, computational studies have been performed on phthalic acid-based metal complexes to evaluate their biological potency asianpubs.org. These approaches could be valuable in predicting the potential biological targets of this compound and elucidating its mechanism of action at a molecular level, but this work has yet to be undertaken.

Metabolism and Pharmacokinetics of this compound

The metabolism and pharmacokinetic profile of this compound have not been specifically reported. Studies on other naturally occurring phthalides, such as those found in the volatile oil of Ligusticum sinense, indicate that these compounds are generally absorbed rapidly following oral administration but tend to have low absolute bioavailability (less than 25%) researchgate.net. The metabolic pathway for some phthalides, like Senkyunolide I, is primarily through phase II metabolism. These compounds are often widely distributed in tissues such as the kidneys, liver, and lungs mdpi.com. This general profile for phthalides suggests that this compound may also undergo rapid absorption and extensive metabolism, but specific studies are required for confirmation.

Absorption, Distribution, and Excretion

The absorption, distribution, and excretion profile of this compound is primarily understood from the pharmacokinetics of its parent compound, 3-n-butylphthalide (NBP). Studies on NBP demonstrate that it is well absorbed following oral administration. nih.govresearchgate.net Once absorbed, the drug and its related metabolites are distributed widely throughout the body. In studies using radiolabeled compounds related to NBP, radioactivity was observed in numerous tissues, including the stomach, intestines, lung, and liver. researchgate.net

The excretion of NBP metabolites occurs predominantly through the kidneys. nih.govresearchgate.net In human studies, approximately 81.6% of an administered dose of NBP was recovered in the urine. nih.govresearchgate.net The excreted compounds consist of various metabolites, including glucuronide conjugates. nih.govresearchgate.net

Metabolic Pathways and Metabolite Identification

This compound has been identified as a metabolite of 3-n-butylphthalide (NBP), a compound investigated for the treatment of cerebral ischemia. nih.gov The metabolic transformation of NBP is extensive, with 23 different metabolites having been identified in human plasma and urine. researchgate.netresearchgate.net

The primary metabolic pathways for NBP involve hydroxylation on its alkyl side chain, followed by further oxidation and conjugation. nih.govresearchgate.net A key step leading to the formation of this compound is the β-oxidation of an intermediate metabolite, NBP-11-oic acid (identified as M5-2). nih.govresearchgate.netresearchgate.net This conversion of M5-2 to this compound has been specifically demonstrated in rat liver homogenate. nih.govresearchgate.netresearchgate.net

The major circulating metabolites of NBP, which are precursors in the pathway that can lead to this compound, are detailed below.

Table 1: Major Circulating Metabolites of 3-n-butylphthalide (NBP)

| Metabolite ID | Compound Name | Relationship to this compound |

|---|---|---|

| M3-2 | 10-hydroxy-NBP | Precursor to M5-2 |

| M5-2 | NBP-11-oic acid | Direct precursor via β-oxidation |

| M2 | 10-Keto-NBP | Metabolite in the same pathway |

Enzyme Systems Involved in Biotransformation

The biotransformation of 3-n-butylphthalide (NBP) into its various metabolites, including the precursor to this compound, is catalyzed by several enzyme systems. nih.govresearchgate.net The initial stages of NBP metabolism are heavily reliant on the Cytochrome P450 (P450) superfamily of enzymes. nih.govresearchgate.net

Cytochrome P450 Isoforms : In vitro studies have shown that multiple P450 isoforms are involved in the hydroxylation of NBP. Specifically, CYP3A4, CYP2E1, and CYP1A2 have been identified as key enzymes in the formation of hydroxylated metabolites like 10-hydroxy-NBP (M3-2) and 11-hydroxy-NBP. nih.govresearchgate.net

Dehydrogenases : Following hydroxylation, alcohol dehydrogenase and aldehyde dehydrogenase play crucial roles. nih.govresearchgate.net These enzymes catalyze the oxidation of hydroxylated intermediates to form metabolites such as 10-Keto-NBP (M2) and NBP-11-oic acid (M5-2). nih.govresearchgate.netresearchgate.net

β-Oxidation Enzymes : The final metabolic step to yield this compound from NBP-11-oic acid (M5-2) occurs via β-oxidation, a process that involves a different set of mitochondrial and peroxisomal enzymes. nih.govresearchgate.net

Table 2: Enzyme Systems in the Biotransformation Pathway Leading to this compound

| Enzyme System | Specific Enzymes | Role in Pathway |

|---|---|---|

| Cytochrome P450 | CYP3A4, CYP2E1, CYP1A2 | Initial hydroxylation of NBP to form precursors like 10-hydroxy-NBP. nih.govresearchgate.net |

| Dehydrogenases | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Oxidation of hydroxylated intermediates to form NBP-11-oic acid (M5-2). nih.govresearchgate.net |

Bioavailability and Prodrug Strategies

The clinical utility of a compound can be influenced by its oral bioavailability. While specific bioavailability data for this compound is not extensively detailed, the bioavailability of its parent compound, NBP, is known to be limited. researchgate.net To overcome such limitations, prodrug strategies are often employed. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often designed to improve absorption or distribution. google.com

This compound has been utilized as a chemical intermediate in the synthesis of other compounds. chemistry-chemists.comgoogleapis.comgoogleapis.com For instance, it has been used as a starting material in the preparation of phosphonate compounds. googleapis.comgoogleapis.com The development of prodrugs for phosphonic acids is an active area of research, as these modifications can enhance oral bioavailability. google.comgoogleapis.com Strategies include the formation of various esters, such as acyloxyalkyl and aryl esters, which can be cleaved in vivo to release the active parent drug. google.com Although these strategies are generally applicable, specific prodrugs designed to deliver this compound are not prominently featured in the reviewed scientific literature.

Analytical Methodologies for Phthalide 3 Acetic Acid

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Although specific experimental spectra for Phthalide-3-Acetic Acid are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its molecular structure, which consists of a substituted benzene (B151609) ring, a lactone ring, and an acetic acid side chain.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton on the chiral center of the lactone ring (C3), and the methylene (B1212753) protons of the acetic acid group. The four aromatic protons would appear in the typical downfield region for benzene derivatives (approximately 7.5-8.0 ppm). The proton at the C3 position is anticipated to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons of the acetic acid moiety would likely appear as a doublet of doublets, further split by the C3 proton.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon environment. Key signals would include those for the two carbonyl carbons (one for the lactone and one for the carboxylic acid), typically found in the 170-180 ppm range. The aromatic carbons would resonate between 120-150 ppm, while the chiral C3 carbon and the methylene carbon of the acetic acid group would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Lactone) | ~170 |

| Carbonyl (Carboxylic Acid) | ~172 |

| Aromatic (quaternary) | 125 - 150 |

| Aromatic (CH) | 120 - 140 |

| C3 (chiral center) | ~80 |

| CH₂ (acetic acid) | ~35 |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₀H₈O₄, corresponding to a molecular weight of 192.17 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 192. Key fragmentation pathways for carboxylic acids often involve the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). The structure also contains a lactone ring, which can lead to characteristic fragmentation, such as the loss of carbon monoxide (CO) or carbon dioxide (CO₂). A plausible fragmentation pattern could involve the initial loss of the acetic acid side chain.

High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For C₁₀H₈O₄, the exact mass can be calculated and compared with the experimental value to unambiguously verify the molecular formula.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 |

| Nominal Mass | 192 |

| Common Fragments | Loss of H₂O, COOH, CO |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

The most prominent features would be the carbonyl (C=O) stretching vibrations. The lactone carbonyl typically absorbs at a high wavenumber (around 1760-1800 cm⁻¹), while the carboxylic acid carbonyl appears around 1700-1730 cm⁻¹. The carboxylic acid also exhibits a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. Other significant peaks include C-O stretching for the ester and acid groups, and C=C stretching for the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, Hydrogen-bonded | 2500-3300 (Broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Lactone C=O | Stretch | 1760-1800 |

| Carboxylic Acid C=O | Stretch | 1700-1730 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O | Stretch | 1000-1300 |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The chromophores in this compound—the benzene ring and the two carbonyl groups—are expected to result in absorption in the ultraviolet region. The spectrum would likely show strong absorptions below 300 nm, characteristic of π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl groups. The exact absorption maxima (λmax) and molar absorptivity are dependent on the solvent used.

This compound possesses a chiral center at the C3 position of the lactone ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for analyzing such chiral molecules. It measures the differential absorption of left and right circularly polarized light.

The two enantiomers of this compound will produce ECD spectra that are perfect mirror images of each other. By comparing the experimental ECD spectrum of a sample to spectra predicted by quantum chemical calculations, the absolute configuration of the chiral center can be unequivocally determined. This makes ECD an indispensable tool for the stereochemical characterization of this compound.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.

A typical setup for the analysis of this compound involves Reversed-Phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. A common mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure that the carboxylic acid group of the analyte remains protonated and does not ionize (which can lead to poor peak shape), a small amount of acid, such as acetic acid or formic acid, is usually added to the mobile phase.

Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. This method allows for the determination of the purity of this compound with high accuracy and precision.

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Technique | Reversed-Phase HPLC |

| Stationary Phase (Column) | C18 (Octadecylsilyl) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Acetic Acid |

| Detection | UV Absorbance |

| Purity Assay | ≥98.0% |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quality control of this compound. Its application is confirmed by purity assays for the commercially available compound, which specify a purity of ≥98.0% as determined by HPLC. thermofisher.com The method is widely used for separating, identifying, and quantifying components in a mixture. govst.edu

For the analysis of related compounds like phthalic acid and other phthalide (B148349) derivatives, reversed-phase HPLC is commonly employed, typically utilizing a C18 column. govst.edugoogle.comnih.gov The separation is achieved by a mobile phase, which is often a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution (like water or a buffer). govst.edugoogle.com For instance, a method for analyzing phthalic acid uses a mobile phase of acetonitrile and water with phosphoric acid as a buffer. sielc.com Detection is frequently performed using a UV detector, with wavelengths set around 230 nm or 280 nm depending on the specific chromophore of the analyte. govst.edugoogle.com

Detailed parameters for HPLC analysis can vary. A patent for detecting phthalide derivatives describes using a phenyl-hexyl or phenyl column with a mobile phase consisting of an aqueous solution (pH 3-5) and a mix of acetonitrile and methanol. google.com The flow rate is typically maintained between 0.8 and 1.2 ml/min, with a column temperature of 20-35 °C. google.com

Table 1: Example HPLC Conditions for Phthalide Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenyl-hexyl or Phenyl Column | google.com |

| Mobile Phase | A: Aqueous solution (pH 3-5) B: Acetonitrile/Methanol | google.com | | Detection | UV at 226-230 nm or 280 nm | google.com | | Flow Rate | 0.8-1.2 ml/min | google.com | | Column Temp. | 20-35 °C | google.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased speed, and greater sensitivity compared to traditional HPLC. ijsrtjournal.comaustinpublishinggroup.com This enhancement is primarily due to the use of columns packed with smaller particles (typically less than 2 µm). austinpublishinggroup.com The increased efficiency allows for much faster analysis times; a separation that might take 30 minutes on an HPLC system could be completed in 5-10 minutes with UPLC. ijsrtjournal.com

UPLC is particularly well-suited for complex analyses, such as metabolomic studies. Methodologies combining UPLC with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are highly effective for analyzing metabolic profiles and identifying specific compounds in biological extracts. this compound has been identified as a metabolite of 3-n-butylphthalide (NBP) in human plasma and urine using these advanced techniques. The high resolution of UPLC separates the target compound from a multitude of other metabolites, while the accurate mass detection of Q-TOF-MS allows for its precise identification.

When transferring methods from HPLC to UPLC, parameters such as flow rate and injection volume are scaled down to accommodate the smaller column dimensions (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). researchgate.net This not only speeds up the analysis but also reduces solvent consumption, making UPLC a more cost-effective and environmentally friendly technique. ijsrtjournal.comaustinpublishinggroup.com

Table 2: Comparison of HPLC and UPLC Characteristics

| Feature | HPLC | UPLC | Source |

|---|---|---|---|

| Particle Size | Typically 3-5 µm | < 2 µm | austinpublishinggroup.com |

| Pressure | Lower (e.g., up to 6,000 psi) | Higher (e.g., up to 15,000 psi) | ijsrtjournal.com |

| Resolution | Good | Higher | ijsrtjournal.comaustinpublishinggroup.com |

| Analysis Time | Longer | Shorter | ijsrtjournal.com |

| Sensitivity | Good | Higher (2-3x increase) | ijsrtjournal.com |

| Solvent Usage | Higher | Lower | ijsrtjournal.comaustinpublishinggroup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Phthalides

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including many phthalide derivatives. oup.comrestek.comnih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity for compound identification. restek.com While direct analysis of the highly polar this compound by GC-MS may require a derivatization step to increase its volatility, the technique is extensively applied to other related phthalides. nih.gov

In a typical GC-MS analysis of phthalides, separation is performed on a capillary column, such as an HP-5MS (5% phenyl methyl siloxane). oup.com The gas chromatograph is operated with a specific temperature program, where the oven temperature is gradually increased to elute compounds based on their boiling points. oup.com For example, a method for separating phthalic anhydride (B1165640) derivatives starts at an initial temperature of 80°C, ramps up to 280°C, with a total run time of over 30 minutes. oup.comoregonstate.edu The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. restek.com

The selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity for target compounds by monitoring only specific, characteristic ions. oregonstate.edu This is particularly useful because many phthalates produce a common fragment ion at m/z 149, which can make differentiation difficult in complex mixtures. restek.comchromatographyonline.com

Table 3: Example GC-MS Parameters for Phthalide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Agilent 8890 GC 5977B MS | oregonstate.edu |

| Column | HP-5 MS (30 m x 0.25 mm i.d., 0.25 µm film) | oup.com |

| Carrier Gas | Helium (1.0 mL/min) | oup.com |

| Injector Temp. | 250 °C | oup.com |

| Oven Program | 80°C, ramp to 160°C, ramp to 220°C, ramp to 280°C | oup.com |

| MS Source Temp. | 250 °C | oup.com |

| Detection Mode | Scan and Selected Ion Monitoring (SIM) | oregonstate.edu |

Bioanalytical Methods for Detection in Biological Matrices

Detecting and quantifying this compound and related compounds in biological matrices such as plasma and urine presents unique challenges due to the complexity of the sample and the typically low concentrations of the analytes. cdc.govnih.gov Bioanalytical methods, therefore, require robust sample preparation techniques coupled with highly sensitive analytical instrumentation.

A common first step in analyzing plasma samples is protein precipitation, often achieved by adding a solvent like acetonitrile, to remove proteins that can interfere with the analysis. nih.gov For urine samples, an enzymatic hydrolysis step using β-glucuronidase may be necessary to release conjugated metabolites back to their original form, followed by a cleanup and concentration step such as solid-phase extraction (SPE). cdc.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for these applications due to its exceptional sensitivity and specificity. nih.gov For instance, a rapid and sensitive HPLC-MS/MS method was developed to determine 3-n-butylphthalide in rat plasma. nih.gov This method used a C18 column and a gradient elution program, with detection in the positive ion multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. nih.gov The lower limit of quantification (LLOQ) for this method was 5.57 ng/mL in plasma. nih.gov

As previously noted, UPLC-Q-TOF-MS has been successfully used to identify this compound in human plasma and urine, demonstrating its utility in metabolomic studies where the goal is to identify and characterize metabolites within a complex biological system.

Table 4: Bioanalytical Method for a Related Phthalide in Rat Plasma

| Step | Description | Source |

|---|---|---|

| Sample Matrix | Rat Plasma | nih.gov |

| Sample Prep. | Protein precipitation with acetonitrile | nih.gov |

| Technique | HPLC-MS/MS | nih.gov |

| Separation | C18 column with gradient elution | nih.gov |

| Detection | ESI+ in Multiple Reaction Monitoring (MRM) mode | nih.gov |

| LLOQ | 5.57 ng/mL | nih.gov |

Future Directions and Research Gaps

Advanced Synthetic Strategies for Complex Derivatives

The development of novel therapeutic agents based on the Phthalide-3-Acetic Acid scaffold is intrinsically linked to the advancement of synthetic organic chemistry. While foundational methods for creating 3-substituted phthalides exist, significant gaps remain in producing complex, stereochemically pure analogs efficiently. rsc.orgsemanticscholar.org Future research must prioritize the development of elegant and robust synthetic strategies with broader substrate scope and higher stereoselectivities. rsc.org

Key areas for exploration include:

Asymmetric Catalysis: Devising new chiral catalysts for the enantioselective synthesis of 3-substituted phthalides is paramount. Biological activity is often dependent on specific stereoisomers, yet many current methods yield racemic mixtures. nih.gov

Atom and Step Economy: Future synthetic routes should be designed with principles of green chemistry in mind, focusing on atom and step economy. nih.govresearchgate.net Methodologies like dehydrative coupling reactions, which form C-C bonds with the elimination of water, represent a promising avenue. nih.gov

Diversity-Oriented Synthesis: Creating libraries of diverse this compound analogs requires the development of flexible synthetic pathways that allow for easy modification of both the phthalide (B148349) core and the acetic acid side chain. This will be crucial for systematic structure-activity relationship (SAR) studies.

Comprehensive Pharmacological Profiling and Preclinical Development

Initial studies on related 3-substituted phthalides have revealed promising biological activities, particularly in the realms of antioxidant and anti-inflammatory action. nih.govresearchgate.net For instance, certain 3-arylphthalide derivatives have demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells. nih.govresearchgate.net Furthermore, a reduction in the expression of pro-inflammatory cytokines such as Interleukin-1 beta (Il1b) and Interleukin-6 (Il6) has been observed. nih.govresearchgate.net

However, the pharmacological profile of this compound itself remains largely unexplored. A significant research gap exists in the systematic and comprehensive screening of this compound and its novel derivatives across a wide range of biological assays.

Future preclinical development should focus on:

Broad-Spectrum Bioactivity Screening: Moving beyond inflammation, analogs should be tested for a variety of other potential therapeutic effects, including cytotoxic, neuroprotective, antifungal, and antibacterial properties, which have been noted in the broader phthalide family. nih.gov

In Vivo Efficacy Models: Promising candidates from in vitro screens must be advanced into relevant animal models to assess their efficacy, pharmacokinetics, and pharmacodynamics.

Mechanism of Action Studies: Elucidating how these compounds exert their biological effects at a molecular level is crucial for further development.

| Pharmacological Activity | Assay / Model | Key Findings for Related Phthalides | Research Gap for this compound |

| Anti-inflammatory | Inhibition of LPS-induced NO production in Bv.2 and RAW 264.7 cells | Strong inhibition observed with 3-arylphthalide derivatives. nih.govresearchgate.net | Comprehensive evaluation of this compound is needed. |

| Measurement of pro-inflammatory cytokine expression (e.g., Il1b, Il6) | Reduced expression demonstrated by 3-arylphthalides. nih.govresearchgate.net | Specific effects of the acetic acid moiety are unknown. | |

| Antioxidant | ABTS assay | 3-(2,4-dihydroxyphenyl)phthalide showed better activity than Trolox standard. nih.gov | Activity profile of this compound is not characterized. |

| Neuroprotective | Various cellular and animal models of neurodegeneration | General activity noted for the phthalide class. nih.gov | Specific neuroprotective potential remains to be investigated. |

| Cytotoxic | Cancer cell line proliferation assays | Activity reported for some natural and synthetic phthalides. nih.gov | Systematic screening against a panel of cancer cells is required. |

Clinical Translation Potential of this compound and its Analogs

Currently, there is a notable absence of clinical trial data for this compound. Its journey from a laboratory curiosity to a clinically approved therapeutic agent is fraught with challenges that represent significant research gaps. A critical step toward clinical translation is understanding its metabolic fate and its role as a potential metabolite of other pharmacologically active phthalides, such as 3-n-butylphthalide (NBP). The therapeutic activity or potential toxicity of the parent drug may be influenced by the properties of its metabolites.

Future research should be directed towards:

Metabolic Studies: In-depth investigation of the biotransformation of clinically relevant phthalides to identify if this compound is a major metabolite and to characterize its own metabolic stability.